1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester is a heterocyclic compound featuring a fused pyrrolo-pyridine core. Its structure includes:
- Ethyl ester at the 5-position of the pyridine ring.
- Chloro substituent at the 4-position.
- Methyl group at the 2-position of the pyrrole ring.
The ethyl ester group enhances lipophilicity, which may improve membrane permeability compared to its carboxylic acid counterpart .
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)8-5-13-10-7(9(8)12)4-6(2)14-10/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
XVHKQFXKFXIQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=C(N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in research to understand its effects on cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound to investigate signaling pathways and molecular interactions involving pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester involves its interaction with specific molecular targets:
FGFR Inhibition: The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt.
Cellular Effects: By inhibiting FGFRs, the compound can induce apoptosis, reduce cell proliferation, and inhibit migration and invasion of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Findings
Core Structure Variations: The pyrrolo[2,3-b]pyridine core in the target compound differs from pyrrolo[3,2-b]pyridine (e.g., CAS 800401-62-1) in ring fusion, altering π-orbital overlap and molecular geometry .
Substituent Effects :
- Chloro vs. Iodo : The 4-chloro substituent in the target compound provides moderate electronegativity and steric bulk, whereas 3-iodo (CAS 864681-19-6) introduces stronger steric hindrance and polarizability .
- Ester Position : Ethyl esters at position 5 (target) vs. 2 (CAS 221675-35-0) influence electronic distribution and metabolic stability .
Functional Group Impact :
- The ethyl ester in the target compound improves bioavailability compared to carboxylic acid derivatives (e.g., CAS 754214-42-1) . Methyl esters (e.g., CAS 849067-96-5) may exhibit faster hydrolysis rates than ethyl esters .
Synthetic Accessibility :
- Chloro-substituted derivatives (e.g., target compound, CAS 800401-62-1) are typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, whereas iodo derivatives require halogen-exchange reactions .
Research Implications
- Medicinal Chemistry : The 4-chloro-2-methyl substitution in the target compound may enhance binding affinity to kinase ATP pockets compared to unsubstituted analogs .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester (CAS No. 920966-03-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| InChI Key | SJZMFAGWKZNYPX-UHFFFAOYSA-N |
| Boiling Point | Not available |
| LogP (octanol-water) | Not available |
| Solubility | High GI absorption |
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.15 µM for certain esters . The presence of the chloro group enhances the activity of these derivatives.
Anticancer Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their anticancer properties. A study reported that compounds with similar scaffolds exhibited antiproliferative effects against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations . Specifically, derivatives containing the ethyl ester showed promising results in inhibiting cancer cell growth.
Anti-HIV Activity
Pyrrolo[3,4-c]pyridine derivatives have shown moderate activity against HIV-1 replication. Compounds with specific substituents at the 4-position demonstrated enhanced efficacy, with some exhibiting EC50 values below 10 µM . The structural modifications significantly influence the biological activity, suggesting a strong structure-activity relationship.
The biological activities of 1H-Pyrrolo[2,3-b]pyridine derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The presence of heterocyclic structures often correlates with antioxidant activity, which may contribute to their therapeutic effects.
Case Study 1: Antimycobacterial Activity
In a recent study by Deraeve et al., pyrrolo[3,4-c]pyridine derivatives were synthesized and tested for their antimycobacterial properties. The most active compound displayed an MIC of 0.15 µM against M. tuberculosis, showcasing the potential of this scaffold in developing new anti-tuberculosis agents .
Case Study 2: Anticancer Efficacy
Kalai et al. synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against ovarian and breast cancer cell lines. The study found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate ethyl ester?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyrrolo-pyridine core via cyclization. Ethyl 2-cyanoacetate can react with halogenated intermediates (e.g., 2-bromo-1,1-dimethoxyethane) to form precursors like ethyl 2-cyano-4,4-dimethoxybutanoate .
- Step 2 : Cyclization under acidic or basic conditions (e.g., using formamidine or ammonium acetate) to generate the fused ring system .
- Step 3 : Regioselective chlorination at position 4 using agents like POCl₃ or N-chlorosuccinimide (NCS) .
- Step 4 : Introduction of the ethyl ester group via esterification or protection/deprotection strategies .
Key Optimization Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, K₂CO₃, DMF | 65–75 | >90% |
| 3 | NCS, DCM, 0°C | 80–85 | >95% |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), chloro (δ ~7.2 ppm for aromatic H), and methyl groups (δ ~2.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₁H₁₁ClN₂O₂ requires [M+H]⁺ = 255.0534) .
- X-ray Crystallography : Resolve regiochemistry of substituents if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., JAK2 or EGFR) based on structural analogs .
- QSAR Models : Train models using bioactivity data from analogs (e.g., 4-chloro-pyrrolo-pyrimidines with kinase inhibition IC₅₀ values) to predict potency .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What factors influence the regioselectivity of chlorination at position 4 during synthesis?
- Methodological Answer :
- Electronic Effects : The electron-rich pyrrolo-pyridine core directs electrophilic substitution. Substituents (e.g., methyl at position 2) deactivate specific positions.
- Steric Effects : Bulky groups near position 5 may favor chlorination at position 4 .
- Catalysts : Lewis acids (e.g., FeCl₃) enhance selectivity.
Experimental Comparison :
| Chlorinating Agent | Solvent | Temp (°C) | Position 4:5 Ratio |
|---|---|---|---|
| NCS | DCM | 0 | 9:1 |
| Cl₂ | AcOH | 25 | 7:3 |
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- Assay Standardization : Re-test compounds under uniform conditions (e.g., same cell line, ATP concentration).
- Purity Validation : Use HPLC (>98% purity) to exclude impurities affecting results .
- Structural Re-analysis : Confirm regiochemistry via NOESY (e.g., spatial proximity of methyl and chloro groups) .
Method Development & Data Analysis
Q. What LC-MS parameters are optimal for quantifying this compound in biological matrices?
- Methodological Answer :
- Column : C18 (2.1 × 50 mm, 1.7 µm particles).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : ESI+ mode, MRM transition m/z 255.1 → 210.0 (collision energy 15 eV).
- Validation : Linearity (R² >0.99), LOD 0.1 ng/mL, recovery >85% .
Q. What strategies identify metabolic degradation pathways of this compound in hepatic microsomes?
- Methodological Answer :
- In Vitro Incubation : Incubate with human liver microsomes (HLM) + NADPH.
- Metabolite Profiling : Use UPLC-QTOF-MS with MSE data acquisition.
- Data Analysis : Screen for Phase I (hydroxylation, dechlorination) and Phase II (glucuronidation) metabolites .
Data Contradiction & Resolution
Q. How should researchers address discrepancies in reported solubility profiles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
